Bis(3-cyanopropyl)dimethoxysilane

Vue d'ensemble

Description

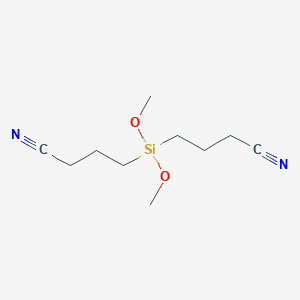

Bis(3-cyanopropyl)dimethoxysilane: is an organosilicon compound with the molecular formula C10H18N2O2Si and a molecular weight of 226.35 g/mol . It is a colorless liquid widely used in the synthesis of organosilicon compounds due to its excellent reactivity and stability . This compound is also known by its IUPAC name, 4-[3-cyanopropyl(dimethoxy)silyl]butanenitrile .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-cyanopropyl)dimethoxysilane typically involves the reaction of 3-cyanopropylmagnesium bromide with dimethoxydimethylsilane under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then refluxed for several hours, followed by purification through distillation or chromatography to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and higher yields. The use of automated systems and reactors ensures consistent quality and reduces the risk of contamination .

Analyse Des Réactions Chimiques

Types of Reactions: Bis(3-cyanopropyl)dimethoxysilane undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methanol.

Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.

Substitution: The cyanopropyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to facilitate the formation of siloxane bonds.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

Hydrolysis: Silanols and methanol.

Condensation: Polysiloxanes.

Substitution: Substituted silanes with various functional groups.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Structure : The molecular formula of Bis(3-cyanopropyl)dimethoxysilane is CHNOSi, with a molecular weight of 226.35 g/mol. Its structure allows for hydrolysis to form silanols, which can then participate in condensation reactions to create siloxane bonds, enhancing its utility in various applications.

Mechanism of Action : The compound's reactivity stems from its ability to form covalent bonds with various substrates through its silane groups. Upon hydrolysis, it generates silanols that can condense with other silanols or siloxanes, leading to stable siloxane networks.

Chemistry

- Precursor in Synthesis : this compound is utilized as a precursor for synthesizing other organosilicon compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of additional functional groups.

- Coupling Agent : In polymer chemistry, it acts as a coupling agent that enhances the compatibility between organic polymers and inorganic fillers, improving the mechanical properties of composite materials.

Biology

- Surface Modification : The compound is employed to modify surfaces for biological assays. It can be used to create bioactive surfaces that facilitate cell attachment and growth, making it valuable in tissue engineering applications.

- Bioconjugation Linker : Its reactive cyanopropyl groups serve as linkers in bioconjugation reactions, allowing for the attachment of biomolecules to surfaces or other materials.

Medicine

- Drug Delivery Systems : Research has indicated potential applications in drug delivery systems where this compound can be used to modify nanoparticles or liposomes for targeted delivery of therapeutics.

- Medical Devices : The compound's properties make it suitable for incorporation into coatings for medical devices, providing biocompatibility and enhanced adhesion to biological tissues .

Industrial Applications

- Coatings and Sealants : In industry, this compound is used in the formulation of coatings and sealants due to its strong bonding capabilities with various substrates. It enhances durability and resistance to environmental factors .

- Adhesives : Its application as an adhesive promoter improves the adhesion properties of silicone-based adhesives used in construction and automotive industries .

Case Studies

-

Surface Modification for Cell Culture :

A study demonstrated the use of this compound for modifying polystyrene surfaces to enhance cell adhesion and proliferation. The treated surfaces showed increased hydrophilicity and improved biocompatibility compared to untreated controls. -

Drug Delivery Systems :

Research on nanoparticle formulations incorporating this compound revealed enhanced drug loading capacity and controlled release profiles. This approach showed promise for targeted cancer therapy applications. -

Coating Applications :

In industrial settings, coatings formulated with this compound exhibited superior resistance to moisture and chemicals compared to traditional coatings, leading to longer service life in harsh environments.

Mécanisme D'action

The mechanism of action of Bis(3-cyanopropyl)dimethoxysilane involves its ability to form covalent bonds with various substrates through its reactive silane groups. The compound can undergo hydrolysis to form silanols, which can then condense with other silanols or siloxanes to form stable siloxane bonds . This property makes it an effective coupling agent and surface modifier .

Comparaison Avec Des Composés Similaires

- 3-Cyanopropylmethyldimethoxysilane

- Di-n-butyldimethoxysilane

- Trimethoxy(3-cyanopropyl)silane

Comparison: Bis(3-cyanopropyl)dimethoxysilane is unique due to its dual cyanopropyl groups, which provide enhanced reactivity and versatility compared to similar compounds with only one cyanopropyl group or different alkyl groups . This makes it particularly useful in applications requiring strong adhesion and chemical resistance .

Activité Biologique

Overview

Bis(3-cyanopropyl)dimethoxysilane (BCPDS), with the molecular formula C10H18N2O2Si and a molecular weight of 226.35 g/mol, is an organosilicon compound that has garnered attention for its diverse applications in scientific research, particularly in biology and medicine. Its unique structure, featuring dual cyanopropyl groups, enhances its reactivity and versatility compared to similar compounds.

The biological activity of BCPDS is primarily attributed to its ability to form covalent bonds with various substrates through its reactive silane groups. Upon hydrolysis, BCPDS generates silanols, which can condense with other silanols or siloxanes to form stable siloxane bonds. This mechanism is crucial for its application in surface modification for biological assays and drug delivery systems.

Applications in Biological Research

- Surface Modification : BCPDS is utilized in modifying surfaces for biological assays, improving the attachment and functionality of biomolecules on various substrates.

- Bioconjugation : It serves as a linker in bioconjugation reactions, facilitating the attachment of biomolecules to surfaces or other molecules.

- Drug Delivery Systems : Research indicates potential applications in drug delivery, where BCPDS can enhance the stability and bioavailability of therapeutic agents.

Case Study 1: Surface Functionalization

A study demonstrated that BCPDS-modified surfaces exhibited enhanced binding affinity for proteins compared to unmodified surfaces. The modified surfaces showed a significant increase in protein adsorption capacity, indicating its effectiveness as a coupling agent in bioconjugation applications.

Case Study 2: Drug Delivery Applications

In vitro studies explored the use of BCPDS in drug delivery systems. Results indicated that BCPDS-functionalized nanoparticles improved the release profile of encapsulated drugs, enhancing their therapeutic efficacy while minimizing side effects.

Comparative Analysis

To better understand the biological activity of BCPDS, a comparison with similar compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Dual cyanopropyl groups | Enhanced reactivity; effective in surface modification |

| 3-Cyanopropylmethyldimethoxysilane | Single cyanopropyl group | Moderate reactivity; less effective than BCPDS |

| Trimethoxy(3-cyanopropyl)silane | Single cyanopropyl group | Limited applications; primarily used as a precursor |

Kinetics of Reactions

The kinetics of hydrolysis and condensation reactions involving BCPDS have been studied extensively. Hydrolysis typically follows a first-order reaction with respect to BCPDS concentration, while condensation reactions are generally second-order concerning organosilanetriol concentrations. These findings suggest that reaction conditions can significantly influence the efficiency and outcomes of processes involving BCPDS.

Propriétés

IUPAC Name |

4-[3-cyanopropyl(dimethoxy)silyl]butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2Si/c1-13-15(14-2,9-5-3-7-11)10-6-4-8-12/h3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKGSCOHCDSKAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCC#N)(CCCC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342529 | |

| Record name | BIS(3-CYANOPROPYL)DIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92779-73-2 | |

| Record name | 4,4′-(Dimethoxysilylene)bis[butanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92779-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BIS(3-CYANOPROPYL)DIMETHOXYSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.